2-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-4-22-11-16(20)18-14-8-7-13-6-5-9-19(15(13)10-14)17(21)12(2)3/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUPVCSSKCQYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aniline Derivatives
The tetrahydroquinoline scaffold is typically synthesized via the Skraup or Doebner-Miller reaction. For example, heating 3-methoxyaniline with glycerol and sulfuric acid at 150°C yields 7-methoxy-1,2,3,4-tetrahydroquinoline, which is subsequently demethylated using HBr/acetic acid. Alternative routes involve hydrogenating quinoline derivatives under high-pressure H₂ (50–100 bar) with Raney nickel, achieving >90% conversion.
Table 1: Comparative Yields for Tetrahydroquinoline Synthesis
| Method | Conditions | Yield (%) |
|---|---|---|
| Skraup reaction | H₂SO₄, 150°C, 6h | 68–72 |
| Catalytic hydrogenation | H₂ (80 bar), Raney Ni, EtOH, 24h | 92–95 |
N-Acylation with 2-Methylpropanoyl Chloride
Schotten-Baumann Conditions
The tetrahydroquinoline amine is acylated using 2-methylpropanoyl chloride in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ as a base. This method affords 1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline in 85% yield after recrystallization from ethyl acetate/hexane.
Key Parameters:
-
Stoichiometry: 1.2 equiv acyl chloride to prevent diacylation
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Temperature: 0°C to room temperature (exothermic reaction)
-
Workup: Aqueous washes to remove excess HCl and unreacted reagents
Regioselective C7-Amidation with Ethoxyacetyl Chloride
Directed Ortho-Metalation (DoM) Strategy
To achieve C7 selectivity, a directed ortho-metalation approach is employed. The 1-(2-methylpropanoyl) group acts as a directing meta-director, enabling lithiation at C7 using LDA (lithium diisopropylamide) at -78°C. Subsequent quenching with ethoxyacetyl chloride yields the acetamide product.
Reaction Sequence:
-
LDA (2.1 equiv), THF, -78°C, 1h
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Add ethoxyacetyl chloride (1.5 equiv), warm to 0°C over 2h
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Quench with NH₄Cl, extract with EtOAc, purify via silica chromatography
Table 2: Optimization of Amidation Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| LDA | THF | -78 | 78 |
| n-BuLi | Et₂O | -78 | 62 |
| KHMDS | DME | -40 | 55 |
Alternative Pathways via Transition-Metal Catalysis
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 7-bromo-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline and ethoxyacetamide employs Xantphos as a ligand and Cs₂CO₃ as a base. This method achieves 70% yield but requires rigorous exclusion of moisture.
Conditions:
-
Catalyst: Pd₂(dba)₃ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Solvent: Toluene, 110°C, 24h
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. 2-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This makes it a candidate for the development of new antibiotics, particularly in the face of rising antibiotic resistance .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Applications
Receptor Modulation
The compound acts as a modulator for various receptors, including the EP4 receptor involved in inflammatory responses. Its antagonistic action on this receptor suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Pain Management
Given its receptor modulation capabilities, this compound may serve as a novel analgesic agent. It could help manage pain by interfering with pain signaling pathways without the side effects associated with traditional opioids .
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In a series of experiments evaluating antimicrobial efficacy, the compound showed potent activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The ethoxy group in the target compound may confer higher lipophilicity (logP) than the methoxy group in ’s analog, influencing solubility and absorption .
- The isobutyryl group (vs. propylsulfonyl in ) could reduce metabolic oxidation susceptibility compared to sulfonyl groups, which are prone to enzymatic hydrolysis .
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Property Comparison (Inferred from Structural Analogues)
Biological Activity
2-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.39 g/mol
- CAS Number : 946266-96-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties that can mitigate oxidative stress in cells.
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines.
These results indicate a promising potential for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown antimicrobial properties against several bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 20 | |
| Candida albicans | 18 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Cancer Cell Lines :
- A study evaluated the effects of the compound on HCT116 and Panc-1 cell lines using MTT assays. Results indicated significant reductions in cell viability at concentrations below 15 µM.
- Antimicrobial Efficacy Testing :
- Another study assessed the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited notable zones of inhibition, suggesting its potential as a broad-spectrum antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for 2-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis likely involves multi-step procedures, including:
- Cyclization : Formation of the tetrahydroquinoline core via Bischler-Napieralski or Pictet-Spengler reactions under acidic conditions (e.g., POCl₃ or TFA) .
- Acylation : Introduction of the 2-methylpropanoyl group using isobutyryl chloride in the presence of a base (e.g., triethylamine) .
- Acetamide Coupling : Reaction of the amine intermediate with 2-ethoxyacetic acid via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
Critical Variables : - Temperature control during cyclization (e.g., 80–100°C for optimal ring closure) .
- Solvent polarity (e.g., DMF vs. DCM) for acylation efficiency .
- Purification via column chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethoxy group at δ 3.5–4.0 ppm, tetrahydroquinoline protons at δ 1.5–2.5 ppm) .
- HRMS : To verify molecular formula (C₁₉H₂₆N₂O₃) and isotopic patterns .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
- X-ray Crystallography : For absolute stereochemistry confirmation if chiral centers are present .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- In vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .
- Dose-Response Curves : 3–5 log-scale concentrations to establish potency and selectivity .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess the compound’s persistence and bioaccumulation?
Methodological Answer:
- OECD 307 Guideline : Soil degradation studies under aerobic conditions (monitored via LC-MS/MS over 60–100 days) .
- Bioaccumulation Factor (BAF) : Use of radiolabeled compound in aquatic models (e.g., Daphnia magna) to measure uptake/elimination rates .
- QSAR Modeling : Prediction of logP (estimated ~2.8) and biodegradability using EPI Suite .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and assess variability via ANOVA .
- Structural Analogues : Synthesize derivatives (e.g., varying ethoxy or acyl groups) to isolate structure-activity relationships .
- Receptor Binding Studies : Radioligand displacement assays to confirm target engagement specificity .
Q. How can computational methods predict the compound’s metabolic pathways?
Methodological Answer:
- In silico Tools :
- In vitro Validation : Microsomal stability assays (human liver microsomes + NADPH) with LC-HRMS metabolite profiling .
Q. What statistical models are appropriate for optimizing synthetic yield in high-throughput workflows?
Methodological Answer:
- Design of Experiments (DoE) :
- Central Composite Design : Vary temperature, solvent ratio, and catalyst loading to model interactions .
- Response Surface Methodology (RSM) : Predict optimal conditions (e.g., 85°C, 1.2 eq. EDCI) .
- Machine Learning : Train models on historical reaction data (e.g., solvents, yields) using Random Forest or XGBoost .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
Methodological Answer:
- Standardized Protocols :
- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C with UV-Vis quantification .
- Stability : Forced degradation studies (acid/base/oxidative stress) monitored by HPLC .
- Inter-Lab Collaboration : Cross-validate results using identical batches and analytical conditions .
Q. What methodologies reconcile conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Authentication : STR profiling to rule out contamination .
- Assay Harmonization : Standardize seeding density, serum concentration, and incubation times .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify cell-specific resistance mechanisms .
Experimental Design Templates
| Study Type | Key Parameters | Reference |
|---|---|---|
| Synthetic Optimization | Reaction temperature, solvent polarity, catalyst loading, purification method | |
| Environmental Fate | Soil type, pH, microbial activity, LC-MS/MS detection limits | |
| Biological Screening | Cell line selection, assay duration, positive/negative controls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
